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Compound of Interest

Compound Name: N-Boc-piperazine-C3-COOH

Cat. No.: B2817166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
piperazine-C3-COOH, identified as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

(CAS No. 242459-97-8). This bifunctional molecule is a valuable building block in medicinal

chemistry, particularly in the development of PROTACs and other targeted therapeutics. This

document presents a summary of its key spectroscopic characteristics—NMR, IR, and MS—

along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]

Synonyms: 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4-

yl)propionic acid[1]

CAS Number: 242459-97-8[1][2][3]

Molecular Formula: C₁₂H₂₂N₂O₄[1]

Molecular Weight: 258.31 g/mol [1]

Spectroscopic Data Summary
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While comprehensive, publicly available experimental spectra for N-Boc-piperazine-C3-COOH
are limited, the following tables summarize the expected and reported spectroscopic data

based on the analysis of its structural fragments and data from commercial suppliers.

Table 1: ¹H NMR Data (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 br s 1H COOH

~3.40 t, J ≈ 5 Hz 4H
Piperazine-N(Boc)-

CH₂

~2.65 t, J ≈ 7 Hz 2H
Piperazine-N-CH₂-

CH₂

~2.45 t, J ≈ 5 Hz 4H Piperazine-N-CH₂

~2.40 t, J ≈ 7 Hz 2H CH₂-COOH

1.45 s 9H C(CH₃)₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)
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Chemical Shift (ppm) Assignment

~175 C=O (Carboxylic Acid)

154.7 C=O (Boc)

79.5 C(CH₃)₃

~55 Piperazine-N-CH₂-CH₂

~53 Piperazine-N-CH₂

~44 Piperazine-N(Boc)-CH₂

~32 CH₂-COOH

28.4 C(CH₃)₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on

the solvent and experimental conditions.

Table 3: IR Spectroscopy Data (Characteristic
Absorptions)

Wavenumber (cm⁻¹) Description Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

2975-2850 C-H stretch Aliphatic

1760-1690 C=O stretch Carboxylic Acid

1680-1700 C=O stretch Urethane (Boc)

1470-1450 C-H bend Aliphatic

1365 C-H rock tert-Butyl

1250-1000 C-N stretch Amine

1170-1150 C-O stretch Ester (Boc)

Table 4: Mass Spectrometry Data
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Ion [M+H]⁺ [M+Na]⁺

Calculated m/z 259.1652 281.1472

M represents the molecular ion.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of N-Boc-piperazine-C3-COOH in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect

the chemical shifts, particularly of exchangeable protons (COOH, NH).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024-4096.

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00

ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation:

Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a

drop between two salt plates (e.g., NaCl).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Data Processing: Perform a background subtraction using the spectrum of the empty sample

holder (or pure solvent).

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and obtain information about its

fragmentation pattern.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote

ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular

weight (e.g., m/z 100-500).

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas Flow: Adjust as per instrument recommendations.

Drying Gas Temperature: Typically 200-350 °C.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks

and any significant fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Boc-piperazine-C3-COOH.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

This guide serves as a foundational resource for researchers working with N-Boc-piperazine-
C3-COOH. For definitive structural confirmation, it is recommended to acquire and interpret

high-resolution spectroscopic data under controlled experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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